molecular formula C28H30F3N3O2S B582853 N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide CAS No. 1797114-52-3

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide

Cat. No.: B582853
CAS No.: 1797114-52-3
M. Wt: 529.622
InChI Key: QBKUOYKZQXIEDK-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide is a complex organic compound with a molecular formula of C28H30F3N3O2S and a molecular weight of 529.622 g/mol. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a trifluoromethyl group attached to the phenothiazine ring. The compound also contains a benzyl group, a hydroxyethyl group, and a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and bases in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the phenothiazine core can produce dihydrophenothiazine derivatives.

Scientific Research Applications

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving phenothiazine derivatives, which have various biological activities.

    Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may be investigated for similar therapeutic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide involves its interaction with molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its potential antipsychotic effects . Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluphenazine: A phenothiazine derivative with a similar structure, used as an antipsychotic drug.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

Uniqueness

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. Additionally, the combination of the benzyl, hydroxyethyl, and methylacetamide groups provides a distinct chemical profile that may result in unique pharmacological properties.

Properties

IUPAC Name

N-benzyl-2-[2-hydroxyethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N3O2S/c1-32(19-21-8-3-2-4-9-21)27(36)20-33(16-17-35)14-7-15-34-23-10-5-6-11-25(23)37-26-13-12-22(18-24(26)34)28(29,30)31/h2-6,8-13,18,35H,7,14-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKUOYKZQXIEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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